molecular formula C20H20N2O2 B11170162 3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide

3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide

Cat. No.: B11170162
M. Wt: 320.4 g/mol
InChI Key: VIRHFFBKEAKEEW-UHFFFAOYSA-N
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Description

3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with phenylcarbonyl and prop-2-en-1-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with N,N-di(prop-2-en-1-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(phenylcarbonyl)amino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • 3-[(phenylcarbonyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-benzamido-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C20H20N2O2/c1-3-13-22(14-4-2)20(24)17-11-8-12-18(15-17)21-19(23)16-9-6-5-7-10-16/h3-12,15H,1-2,13-14H2,(H,21,23)

InChI Key

VIRHFFBKEAKEEW-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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